molecular formula C17H25BrSi B8239649 ((4-Bromophenyl)ethynyl)triisopropylsilane

((4-Bromophenyl)ethynyl)triisopropylsilane

Cat. No. B8239649
M. Wt: 337.4 g/mol
InChI Key: PTRSRXSVQYRPGE-UHFFFAOYSA-N
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Description

((4-Bromophenyl)ethynyl)triisopropylsilane is a useful research compound. Its molecular formula is C17H25BrSi and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been utilized in the study of crystal structures. For example, the crystal structure of a related compound, ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane, was synthesized and analyzed, revealing nearly parallel phenyl rings and notable π–π interactions between adjacent molecules (Shu et al., 2015).

Synthesis of Aryliodonium Salts

It's used in the synthesis of aryliodonium salts, which demonstrates its utility in the preparation of bulky, electron-donating compounds. The study detailed the synthesis of triisopropylsilyl-substituted aryliodonium salts and explored their reactivity, emphasizing the influence of the bulky triisopropylsilyl group (Yusubov et al., 2015).

Liquid Crystals Synthesis

In liquid crystal research, derivatives of the compound have been synthesized and their mesomorphic properties studied. This includes the synthesis of a homologous series of 4′-bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6 tetrafluorophenyl)ethynyl]benzoates, which exhibit nematic and smectic A phases (徐岳连 et al., 1993).

Polymerization Studies

The compound is also significant in polymerization studies. For instance, 4-bromo-4′-ethynyl biphenyl, a related compound, was synthesized and polymerized, resulting in materials with considerable thermal stability (Trumbo & Marvel, 1987).

Photocatalysis Research

It plays a role in photocatalysis research. Alkyne substituted photocatalysts based on [RuCl(bpy)(tpy)]⁺ were synthesized, demonstrating the influence of alkynyl substituents on the photochemical and redox properties of complexes (Davidson et al., 2015).

Surface Chemistry

The compound's derivatives have been studied in surface chemistry, specifically in molecular architectures on metallic surfaces (Ren et al., 2018).

Synthesis of Optically Active Polymers

Its derivatives have been used in the synthesis of optically active polymers. Separation of optically pure derivatives and their polymerization by transition-metal catalysts were explored, providing insights into the properties of the resulting polymers (Kawakami et al., 2003).

properties

IUPAC Name

2-(4-bromophenyl)ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrSi/c1-13(2)19(14(3)4,15(5)6)12-11-16-7-9-17(18)10-8-16/h7-10,13-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSRXSVQYRPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)Br)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Bromophenyl)ethynyl)triisopropylsilane

Synthesis routes and methods

Procedure details

11.6 mL triisopropylsilylacetylen and 14.4 mL triethylamine followed by 0.2 g copper iodide and 0.73 g bis-(triphenylphosphine)-palladium dichloride are added under argon to an oxygen-free solution of 15.0 g 4-bromo-1-iodo-benzene in 150 mL dry tetrahydrofuran. The solution is stirred for 16 h at ambient temperature and then filtered through Celite and evaporated down. The residue is purified by chromatography on silica gel (cyclohexane).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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